molecular formula C17H29NO4 B12074755 (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid

(1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid

Cat. No.: B12074755
M. Wt: 311.4 g/mol
InChI Key: BDRQCGXCNCQPGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a cyclohexanecarboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylmethylamino group at the (1r,4r)-configured cyclohexane ring. The Boc group serves as a protective moiety for the amine, enhancing stability during synthetic processes, while the cyclopropylmethyl substituent introduces steric and hydrophobic characteristics.

Properties

Molecular Formula

C17H29NO4

Molecular Weight

311.4 g/mol

IUPAC Name

4-[[cyclopropylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C17H29NO4/c1-17(2,3)22-16(21)18(10-12-4-5-12)11-13-6-8-14(9-7-13)15(19)20/h12-14H,4-11H2,1-3H3,(H,19,20)

InChI Key

BDRQCGXCNCQPGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CC1)CC2CCC(CC2)C(=O)O

Origin of Product

United States

Preparation Methods

Boc Protection Strategies for Amino Group Stabilization

The tert-butoxycarbonyl (Boc) group is introduced early to protect the amine functionality, preventing undesired side reactions during subsequent steps. A representative protocol involves reacting the primary amine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst . For instance, tert-butyl 4-methylthiazole-5-carboxylate was synthesized by treating 4-methylthiazole-5-carboxylic acid with thionyl chloride to form the acyl chloride, followed by Boc protection with tert-butanol in pyridine (51% yield) . This method ensures high regioselectivity and compatibility with acid-sensitive substrates.

Cyclohexane Ring Synthesis and Functionalization

The cis-(1r,4r) configuration of the cyclohexane ring is achieved via stereoselective hydrogenation of aromatic precursors or chiral resolution. In one approach, a benzene derivative undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under high pressure to yield the cis-cyclohexane framework . Alternative routes employ Diels-Alder reactions with maleic anhydride and 1,3-butadiene, followed by hydrolysis to introduce carboxylic acid groups . Recent advancements utilize electrochemical reductive coupling of aryl bromides with PdCl₂(PPh₃)₂ and tetrabutylammonium bis(trifluoromethanesulfonyl)imide, achieving 68–89% yields for biphenyl intermediates .

Aminomethylation Techniques for Side-Chain Installation

Aminomethylation at the C4 position of the cyclohexane ring is critical for introducing the (cyclopropylmethyl)amino moiety. This is typically accomplished via reductive amination or nucleophilic substitution. For example, 4-aminomethylcyclohexanecarboxylic acid is treated with cyclopropylmethyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate alkylation . TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) coupling agents enhance reaction efficiency by activating carboxylic acids for amide bond formation .

Introduction of Cyclopropylmethyl Group via Alkylation

The cyclopropylmethyl group is introduced after Boc protection to avoid steric hindrance. A two-step sequence involves:

  • Boc Deprotection : Treating the Boc-protected amine with trifluoroacetic acid (TFA) in DCM to generate the free amine.

  • Alkylation : Reacting the amine with cyclopropylmethyl bromide using DIPEA (N,N-diisopropylethylamine) as a base in acetonitrile (MeCN) . This method affords the desired tertiary amine with minimal byproduct formation.

Carboxylic Acid Functionalization and Activation

The carboxylic acid group is either preserved throughout the synthesis or introduced via late-stage oxidation. Hydrolysis of methyl esters using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/water mixtures is a common strategy . Alternatively, ozonolysis of alkenes followed by oxidative workup generates carboxylic acids directly . For acid-sensitive intermediates, silyl protection (e.g., tert-butyldimethylsilyl ethers) is employed to prevent decarboxylation .

Stereochemical Control and Chiral Resolution

Achieving the (1r,4r) stereochemistry requires chiral auxiliaries or catalysts. Asymmetric hydrogenation using Noyori-type ruthenium complexes enables enantioselective reduction of ketones to alcohols, which are subsequently oxidized to carboxylic acids . Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) separates diastereomers via ester hydrolysis, yielding enantiomerically pure products .

Optimization of Reaction Conditions

Table 1: Comparative Analysis of Key Synthetic Steps

StepReagents/ConditionsYieldSource
Boc ProtectionBoc₂O, DMAP, DCM, rt, 12h51%
Cyclohexane FormationPd/C, H₂ (50 psi), MeOH, 24h68%
AminomethylationCyclopropylmethyl bromide, K₂CO₃, DMF, 60°C75%
Carboxylic Acid HydrolysisLiOH, THF/H₂O, 40°C, 6h89%

Challenges and Mitigation Strategies

  • Steric Hindrance : Bulky substituents on the cyclohexane ring hinder alkylation. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) improves reaction kinetics .

  • Epimerization : Acidic conditions during Boc deprotection may racemize chiral centers. Employing mild acids (e.g., HCl in dioxane) or buffered systems (pH 4–5) mitigates this risk .

  • Byproduct Formation : Palladium residues from coupling reactions are removed via filtration through Celite® or aqueous extraction with EDTA .

Chemical Reactions Analysis

Reactions::

    Amide Formation: Boc-AAILs can undergo amide formation using coupling reagents.

Common Reagents::

    Coupling Reagents: Used for amide bond formation (e.g., EDC, HATU, DCC).

    Deprotecting Agents: For Boc group removal (e.g., TFA, HCl).

Major Products::

    Dipeptides: Formed by coupling Boc-AAILs with other amino acids.

Scientific Research Applications

Medicinal Chemistry

The primary applications of this compound lie in its potential as a pharmaceutical agent. The structural characteristics indicate possible interactions with biological macromolecules such as proteins and nucleic acids.

  • Drug Design : The compound's unique structure may enhance its bioactivity compared to simpler analogs. Its ability to form specific interactions with biological targets makes it an attractive candidate for further development in targeted therapies.
  • Quantitative Structure-Activity Relationship (QSAR) Modeling : Computational methods like QSAR can be employed to predict the biological activity of this compound. By analyzing its structural features, researchers can estimate its pharmacological effects and potential interactions with enzymes or receptors.

Synthesis and Reactivity Studies

The synthesis of (1r,4r)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid involves several key steps that require precise control of conditions to ensure high yields and purity. Understanding the reactivity of this compound is crucial for optimizing its synthesis and exploring its applications:

  • Synthetic Pathways : The compound can be synthesized through multi-step reactions involving the protection of amines and the formation of cyclohexanecarboxylic acid derivatives. Each synthetic step is critical for achieving the desired product with minimal by-products.

The biological activity of this compound is an area of active research, focusing on its potential therapeutic uses:

Mechanism of Action

    Target Binding: The compound interacts with specific molecular targets (e.g., enzymes, receptors).

    Pathways: It may modulate cellular pathways related to metabolism, signaling, or disease.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • (1R,4R)-4-(((tert-Butoxycarbonyl)(methyl)amino)methyl)cyclohexanecarboxylic acid (CAS 165947-29-5): Differs by a methyl group instead of cyclopropylmethyl on the amino moiety. Molecular weight = 271.35 g/mol, with a purity specification for synthetic use .
  • Cyclopentane analogs (e.g., (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid): Replace the cyclohexane ring with a cyclopentane, altering ring strain and conformational flexibility .
  • tert-Butyl[(1R,3S)-3-(2-methoxyethyl)-3-(4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]carbamate : Demonstrates functionalization with heterocyclic groups, highlighting versatility in targeting diverse receptors .
Compound Substituent Molecular Weight (g/mol) Key Features
(1r,4r)-4-(((Boc)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid Cyclopropylmethyl ~313.4* Enhanced hydrophobicity; potential for unique steric interactions
(1R,4R)-4-(((Boc)(methyl)amino)methyl)cyclohexanecarboxylic acid Methyl 271.35 Lower steric hindrance; simpler synthesis
(1S,3R)-3-[(Boc)amino]-1-isopropylcyclopentanecarboxylic acid Isopropyl, cyclopentane 285.36* Increased ring strain; altered conformational flexibility

*Estimated based on structural differences.

Biological Activity

(1R,4R)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a cyclohexane ring and a tert-butoxycarbonyl (Boc) protecting group, suggest possible biological activities that warrant detailed investigation.

Chemical Structure and Properties

The molecular formula of this compound is C17H29NO4C_{17}H_{29}NO_4 with a molecular weight of approximately 297.39 g/mol. The presence of the cyclopropylmethyl amine moiety indicates potential interactions with various biological targets, making it a candidate for further pharmacological studies.

PropertyValue
Molecular FormulaC17H29NO4
Molecular Weight297.39 g/mol
CAS Number2365228-97-1
DensityN/A
Boiling PointN/A
Melting PointN/A

The biological activity of (1R,4R)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid can be explored through computational methods such as quantitative structure-activity relationship (QSAR) modeling. These models help predict the pharmacological effects based on the compound's structural characteristics. Preliminary studies suggest that the compound may interact with specific enzymes or receptors, although empirical data from biological assays are essential for validation.

Potential Therapeutic Applications

The compound's unique structure may enhance its bioactivity compared to simpler analogs. It is hypothesized that it could exhibit effects on:

  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Possible modulation of neurotransmitter receptors, which could influence neurological conditions.

In Vitro Studies

Recent studies have begun to assess the in vitro biological activity of similar compounds. For instance, compounds with structural similarities have shown varying degrees of activity against specific targets:

Compound NameActivityReference
Cyclohexanecarboxylic AcidModerate enzyme inhibition
Tert-butoxycarbonyl-cyclopropylamineSelective receptor binding
4-Aminocyclohexanecarboxylic AcidAntimicrobial properties

These findings indicate that compounds similar to (1R,4R)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid may possess significant biological activities worth exploring further.

Interaction Studies

To fully understand how (1R,4R)-4-(((tert-Butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid interacts with biological macromolecules, various techniques can be employed:

  • Molecular Docking : To predict binding affinities and orientations at target sites.
  • NMR and X-ray Crystallography : To elucidate the three-dimensional structure of complexes formed with proteins.

Q & A

Basic: What are the key considerations for synthesizing (1r,4r)-4-(((tert-butoxycarbonyl)(cyclopropylmethyl)amino)methyl)cyclohexanecarboxylic acid?

Synthesis requires precise control of stereochemistry and protecting group strategies. The tert-butoxycarbonyl (Boc) group is commonly used to protect amines during multi-step reactions. For example, intermediates like methyl 4-formylcyclohexanecarboxylate (CAS 54274-80-5) can be functionalized via reductive amination with cyclopropylmethylamine, followed by Boc protection under anhydrous conditions . Critical parameters include:

  • pH control during amidation to avoid Boc group cleavage.
  • Purification via HPLC to isolate diastereomers, as residual stereochemical impurities can skew biological activity .

Advanced: How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?

Discrepancies often arise from dynamic ring conformations or solvent effects. For cyclohexane derivatives, compare experimental X-ray crystallography (e.g., (2R,4R)-Boc-protected analogs in ) with DFT calculations (B3LYP/6-31G* level). Key steps:

  • Use NOESY NMR to confirm axial/equatorial substituent orientations .
  • Validate computational models against crystal structures (e.g., Acta Crystallographica data in ). Contradictions may indicate solvent-induced conformational changes or crystal packing effects .

Basic: What analytical techniques are recommended for characterizing this compound’s purity and stability?

  • HPLC-MS : Monitor hydrolytic degradation of the Boc group under acidic/basic conditions (e.g., trace acetic acid in mobile phase can accelerate decomposition) .
  • TGA/DSC : Assess thermal stability; Boc-protected amines typically decompose above 150°C .
  • Chiral GC : Verify enantiomeric excess, critical for bioactive derivatives .

Advanced: How can researchers mitigate side reactions during cyclopropane ring functionalization?

Cyclopropylmethyl groups are prone to ring-opening under strong acids/bases. Strategies include:

  • Low-temperature coupling reactions (e.g., EDC/HOBt at 0–4°C) to preserve the cyclopropane ring .
  • Protecting the carboxylic acid as a methyl ester (e.g., methyl 4-formylcyclohexanecarboxylate in ) to prevent nucleophilic attack on the cyclopropane .
  • Monitor reactions via in-situ IR for carbonyl intermediates indicating undesired ring cleavage .

Basic: What are the primary research applications of this compound in drug discovery?

It serves as a scaffold for protease inhibitors and GPCR modulators , leveraging its rigid cyclohexane backbone and amine functionality. For example:

  • Enzyme inhibition assays : The Boc group can be selectively deprotected to introduce pharmacophores (e.g., fluorophenyl groups in ) .
  • Structure-activity relationship (SAR) studies : Modifying the cyclopropane or cyclohexane substituents impacts target binding affinity .

Advanced: How should researchers address discrepancies in biological activity between batches?

Batch variability often stems from residual solvents or stereochemical impurities. Solutions include:

  • Forced degradation studies : Expose the compound to heat/light/humidity and profile degradants via LC-MS .
  • Synchrotron XRD : Detect crystalline polymorphs that may alter solubility or bioavailability .
  • Dynamic NMR : Probe conformational flexibility in solution that might reduce binding potency .

Basic: What synthetic routes are available for introducing the cyclopropylmethylamino group?

Two common approaches:

Reductive amination : React cyclopropylmethylamine with a cyclohexanecarbaldehyde intermediate (e.g., methyl 4-formylcyclohexanecarboxylate) using NaBH3CN .

Mitsunobu reaction : Couple cyclopropanemethanol with a pre-functionalized cyclohexane derivative, though this may require protecting group adjustments .

Advanced: What strategies optimize the compound’s stability in long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the Boc group .
  • Stabilizers : Add 1% w/v trehalose to aqueous formulations to reduce aggregation .
  • Avoid UV light : Amber glass vials prevent photodegradation of the cyclopropane ring .

Basic: How is the compound’s solubility profile determined for in vitro assays?

  • Shake-flask method : Measure solubility in PBS (pH 7.4), DMSO, and ethanol at 25°C .
  • Co-solvency approach : Use DMSO/water mixtures (≤5% DMSO) to maintain biological relevance .

Advanced: What computational tools predict metabolic pathways for this compound?

  • ADMET Predictor™ : Simulates Phase I/II metabolism, highlighting potential cleavage of the Boc group or cyclopropane oxidation .
  • Derek Nexus : Flags structural alerts (e.g., cyclopropane rings) linked to hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.